1-(苯甲磺酰基)哌啶-4-酮

描述

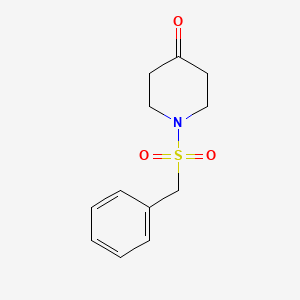

1-(Benzylsulfonyl)piperidin-4-one, also known as 1-benzylsulfonylpiperidine-4-one, is an organic compound with the molecular formula C10H15NO3S. It is a white solid that is soluble in water and polar organic solvents. It is a versatile synthetic reagent that is used in a variety of reactions in the laboratory. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

科学研究应用

哌啶-4-酮衍生物的合成与发展

- 聚合物结合的哌啶-4-酮衍生物:已经开发出一种在固体载体上构建 2-取代-哌啶-4-酮衍生物的有效方法。这使用聚合物结合的 4-苯甲磺酰基-1-三苯基甲基膦-2-丁酮作为杂环化反应中取代二烯酮的前体,其中胺作为试剂。树脂以可回收的亚磺酸盐形式释放 (Barco 等人,1998)。

哌啶-4-酮衍生物的生物学评价

- 抗乙酰胆碱酯酶活性:一系列合成的 1-苄基-4-[2-(N-苯甲酰氨基)乙基]哌啶衍生物显示出显着的抗乙酰胆碱酯酶 (抗-AChE) 活性。在对位上用一个庞大的部分取代苯甲酰胺导致活性大幅增加。特别地,一种衍生物显示出作为乙酰胆碱酯酶抑制剂的高效力 (杉本等人,1990)。

- 丁酰胆碱酯酶抑制:合成的 5-取代 1,3,4-恶二唑-2-基-4-(哌啶-1-基磺酰基)苄基硫醚针对丁酰胆碱酯酶 (BChE) 酶进行了筛选,并进行了分子对接研究,以评估它们对人 BChE 蛋白活性位点的配体-BChE 结合亲和力和取向 (Khalid 等人,2016)。

光谱分析和化学性质

- 光谱和结构分析:对 1-苄基-4-(N-Boc-氨基)哌啶进行的一项研究使用各种光谱技术(如 FT-IR、FT-拉曼、紫外-可见和核磁共振)对其进行了表征。该研究还提供了对该化合物的分子结构和化学反应性的见解 (Janani 等人,2020)。

新合成方法

- 超支化聚合物的合成:使用 1-(3-苯氧基丙基)哌啶-4-酮作为 AB2 单体,制备了一类具有 100% 支化度的新型超支化聚合物。该方法展示了一种基于哌啶-4-酮环创建超支化聚合物的独特方法 (Sinananwanich 等人,2009)。

药物化学和药物开发

- 血清素 4 受体激动剂:合成了在哌啶环的 1 位具有极性取代基团的苯甲酰胺衍生物,并评估了它们对胃肠道运动的影响。其中一种衍生物被确认为选择性的 5-HT4 受体激动剂,可能作为一种新型促动力剂提供益处 (Sonda 等人,2004)。

作用机制

Target of Action

The primary target of 1-(Benzylsulfonyl)piperidin-4-one is Protein Tyrosine Phosphatase 1B (PTP1B) . PTP1B is a negative regulator of the insulin and leptin receptor pathways, making it an attractive therapeutic target for conditions such as diabetes and obesity .

Mode of Action

The compound interacts with its target, PTP1B, by binding to the enzyme’s active site and the second phosphotyrosine binding site . This interaction inhibits the function of PTP1B, thereby enhancing the insulin and leptin receptor pathways .

Biochemical Pathways

The inhibition of PTP1B affects the insulin and leptin receptor pathways. These pathways play crucial roles in glucose homeostasis and energy balance, respectively. By enhancing these pathways, 1-(Benzylsulfonyl)piperidin-4-one can potentially improve insulin sensitivity and promote weight loss .

Pharmacokinetics

Some PTP1B inhibitors are actively transported into hepatocytes, which could be a possible avenue to overcome poor membrane permeability .

Result of Action

The molecular and cellular effects of 1-(Benzylsulfonyl)piperidin-4-one’s action are primarily related to its enhancement of the insulin and leptin receptor pathways. This can lead to improved glucose homeostasis and energy balance, potentially benefiting conditions like diabetes and obesity .

Action Environment

The action, efficacy, and stability of 1-(Benzylsulfonyl)piperidin-4-one can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by factors such as pH and temperature. Additionally, the presence of other substances, such as organoboron reagents, can influence the compound’s action in Suzuki–Miyaura coupling reactions .

未来方向

Piperidone analogs, including 1-(Benzylsulfonyl)piperidin-4-one, have shown a wide range of bioactivities, namely anti-HIV, 5α-reductase inhibitors, CARM1 inhibitors, anti-inflammatory, anti-proliferative, antioxidant, and antimicrobial . These compounds could be used as a template for future development through modification or derivatization to design more potent antimicrobial agents . Furthermore, piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . This suggests that 1-(Benzylsulfonyl)piperidin-4-one and its analogs may have significant potential in future drug discovery and development .

生化分析

Biochemical Properties

1-(Benzylsulfonyl)piperidin-4-one is known for its unique biochemical properties. It serves as a precursor to the piperidine ring, which is a common moiety in many alkaloid natural products and drug candidates . The piperidone analogs that are synthesized have been bio-assayed for their varied activity .

Cellular Effects

It has been shown to suppress the Hedgehog (Hh) signaling pathway, which plays important roles in various physiological functions . It represses Smoothened (SMO) activity by blocking its ciliary translocation .

Molecular Mechanism

The molecular mechanism of 1-(Benzylsulfonyl)piperidin-4-one involves its interaction with the Smoothened (SMO) protein, a key component of the Hedgehog signaling pathway . It has a distinctive binding interface with SMO compared with other SMO-regulating chemicals .

Temporal Effects in Laboratory Settings

It has been shown to maintain its inhibitory activity against the SmoD477H mutant, as observed in a patient with vismodegib-resistant BCC .

Dosage Effects in Animal Models

It has been shown to inhibit tumor growth in the mouse model of medulloblastoma .

Metabolic Pathways

It is known that piperidine derivatives are involved in various metabolic processes .

Transport and Distribution

Compounds from this chemical series were found to be actively transported into hepatocytes .

Subcellular Localization

It is known that it blocks the ciliary translocation of Smoothened (SMO), suggesting that it may localize to the cilia .

属性

IUPAC Name |

1-benzylsulfonylpiperidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3S/c14-12-6-8-13(9-7-12)17(15,16)10-11-4-2-1-3-5-11/h1-5H,6-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEYBMJAHQOAMBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=O)S(=O)(=O)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[3-(trifluoromethyl)phenyl]pyrazole-1-carboxamide](/img/structure/B3034904.png)

![1-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-1-yl}-1-ethanone](/img/structure/B3034905.png)

![3-[(2,6-dichlorobenzyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]-2-thiophenecarboxamide](/img/structure/B3034907.png)

![2,6-difluoro-N-[4-(1-pyrrolidinyl)phenyl]benzenecarboxamide](/img/structure/B3034910.png)

amino]methylene}-1,3-cyclohexanedione](/img/structure/B3034914.png)

![5-[(3,4-Dichlorophenyl)sulfinyl]-4-methyl-1,2,3-thiadiazole](/img/structure/B3034916.png)

![2-[(3,5-Dichlorophenyl)methoxy]isoindole-1,3-dione](/img/structure/B3034922.png)

![3-chloro-N-(hexahydro-2H-isoxazolo[2,3-a]pyridin-2-ylmethyl)-5-(trifluoromethyl)-2-pyridinamine](/img/structure/B3034923.png)

![1-[3-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-2-hydroxypropyl]-N-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxamide](/img/structure/B3034924.png)

![[methyl-[(E)-3-oxo-3-(4-phenylphenyl)prop-1-enyl]amino] N-cyclohexylcarbamate](/img/structure/B3034926.png)

![3-chloro-2-[(E)-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene}hydrazin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B3034927.png)